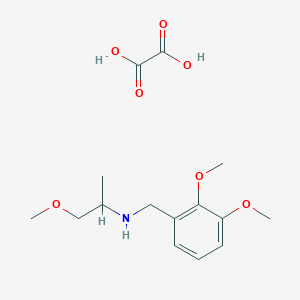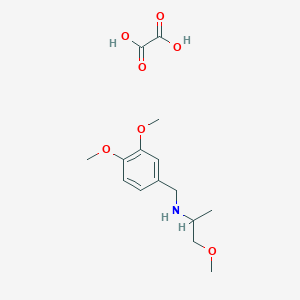
N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride
描述
N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride: is an organic compound that belongs to the class of phenylethylamines. It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of 1-phenylethanamine. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors in the body, influencing a range of physiological processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been found to influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
生化分析
Biochemical Properties
N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, leading to changes in gene expression and metabolic activity in neuronal cells . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like monoamine oxidase and acetylcholinesterase. By inhibiting these enzymes, it alters the levels of neurotransmitters and other signaling molecules, leading to changes in cellular function and gene expression . Additionally, it can modulate receptor activity, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and exhibit neuroprotective effects. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and homeostasis . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation in specific tissues can influence its pharmacological and toxicological properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(Cyclohexylmethyl)-1-phenylethanamine involves the reductive amination of cyclohexylmethyl ketone with 1-phenylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Alkylation: Another method involves the alkylation of 1-phenylethanamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: N-(Cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(Cyclohexylmethyl)-1-phenylethanamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with various receptors and its impact on cellular signaling pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as a therapeutic agent for certain neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
相似化合物的比较
N-(Cyclohexylmethyl)-1-phenylethanamine: The free base form of the compound without the hydrochloride salt.
N-(Cyclohexylmethyl)-2-phenylethanamine: A structural isomer with the phenyl group attached to the second carbon of the ethylamine chain.
N-(Cyclohexylmethyl)-1-phenylpropanamine: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the cyclohexylmethyl group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGPIRACWTMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)




![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)

amine hydrochloride](/img/structure/B3077478.png)
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)
amine hydrochloride](/img/structure/B3077494.png)

